1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea
Description
1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea is a diaryl urea derivative featuring a naphthalen-1-yl group linked via a urea bridge to a 3-phenylmethoxy-substituted pyridin-2-yl moiety. This compound belongs to a class of molecules where the urea functional group serves as a critical pharmacophore, often associated with kinase inhibition or receptor modulation . The synthesis of such compounds typically involves coupling aromatic amines with isocyanates or using bis(trichloromethyl) carbonate (BTC) to form urea linkages, as described in related syntheses .
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-23(25-20-13-6-11-18-10-4-5-12-19(18)20)26-22-21(14-7-15-24-22)28-16-17-8-2-1-3-9-17/h1-15H,16H2,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSDHIMKMQDBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalene-1-amine with 3-phenylmethoxypyridine-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: Although not widely used industrially, it serves as a model compound in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Target Compound
- Aryl Group : Naphthalen-1-yl (lipophilic, planar aromatic system).
- Pyridine Substituent : 3-Phenylmethoxy (electron-donating group, steric bulk).
- Key Feature : Urea linker with pyridine-naphthalene pairing.
- Potential Activity: Likely kinase inhibitor (inferred from structural analogs) .
Key Observations :
- The target compound’s 3-phenylmethoxy group increases steric bulk and lipophilicity compared to simpler pyridin-2-yl derivatives.
- Nitro or halogen substituents (e.g., in ) enhance electronic interactions but may reduce solubility.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The urea moiety is essential for hydrogen bonding to kinase ATP pockets. The naphthalene group enhances hydrophobic interactions, while pyridine substituents fine-tune selectivity .
- Positional Effects : 3-Phenylmethoxy on pyridine (target) vs. 4-substituted analogs () may alter binding to kinases like BRAF or VEGFR .
Biological Activity
1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea is a compound with potential therapeutic applications, particularly in the fields of oncology and immunology. Its unique structure combines a naphthalene moiety with a pyridine derivative, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a naphthalene ring, a urea linkage, and a phenylmethoxy-pyridine substituent. The structural representation can be illustrated as follows:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it has been observed to inhibit cell proliferation in breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
Immunomodulatory Effects
The compound also displays immunomodulatory properties. It has been reported to enhance the activity of immune cells, including T-cells and natural killer (NK) cells, thereby improving the body’s response to tumors . This activity suggests potential applications in cancer immunotherapy.
The mechanisms underlying the biological effects of this compound are multifaceted:
- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle in cancer cells, leading to G0/G1 phase arrest.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Modulation of Immune Response : By enhancing cytokine production and increasing cytotoxicity in immune cells, it boosts overall immune surveillance against tumors.
Study on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways, indicating apoptosis as a primary mode of action .
Immunological Assessment
In another investigation focusing on immunomodulation, the compound was administered to mice bearing tumors. Results showed a marked increase in NK cell activity and enhanced production of IFN-gamma, suggesting its potential as an adjuvant therapy in cancer treatment .
| Study | Cell Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer (MCF-7) | MCF-7 | 15 | Apoptosis via caspase activation |
| Immunomodulation | NK Cells | - | Increased IFN-gamma production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
